molecular formula C9H9BrCl2 B14386030 (3-Bromo-1,2-dichloropropyl)benzene CAS No. 90035-62-4

(3-Bromo-1,2-dichloropropyl)benzene

Cat. No.: B14386030
CAS No.: 90035-62-4
M. Wt: 267.97 g/mol
InChI Key: TYDOLOQMEXLVJR-UHFFFAOYSA-N
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Description

(3-Bromo-1,2-dichloropropyl)benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a 3-bromo-1,2-dichloropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-1,2-dichloropropyl)benzene typically involves the electrophilic aromatic substitution reaction. One common method is the bromination of benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The resulting bromobenzene can then undergo further substitution reactions to introduce the 1,2-dichloropropyl group.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes. For example, a Friedel-Crafts acylation followed by a Clemmensen reduction can be used to introduce the propyl group . The bromination and chlorination steps are carried out under controlled conditions to ensure the desired substitution pattern.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-1,2-dichloropropyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound would yield nitro-substituted derivatives .

Scientific Research Applications

(3-Bromo-1,2-dichloropropyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-1,2-dichloropropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can form reactive intermediates that interact with nucleophiles, leading to various substitution products . The specific pathways and targets depend on the nature of the substituents and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-1,2-dichloropropyl)benzene is unique due to the presence of both bromine and chlorine atoms on a propyl group attached to the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

90035-62-4

Molecular Formula

C9H9BrCl2

Molecular Weight

267.97 g/mol

IUPAC Name

(3-bromo-1,2-dichloropropyl)benzene

InChI

InChI=1S/C9H9BrCl2/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,8-9H,6H2

InChI Key

TYDOLOQMEXLVJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(CBr)Cl)Cl

Origin of Product

United States

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